Lingual antimicrobial peptide
Description
Context within Host Defense Peptides and Antimicrobial Peptide Families
Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are evolutionarily conserved molecules found in a vast range of organisms, from prokaryotes to mammals. explorationpub.com These small, typically cationic peptides play a vital role in the non-specific innate immunity of the host. mdpi.commdpi.com AMPs are broadly classified into families, with defensins and cathelicidins being two major groups in mammals. mdpi.comtandfonline.com
Lingual Antimicrobial Peptide belongs to the β-defensin subfamily. mdpi.comwikipedia.org Defensins are characterized by the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. researchgate.netnih.gov The arrangement of these disulfide bonds distinguishes the subfamilies: α-defensins, β-defensins, and θ-defensins. mdpi.comresearchgate.net β-defensins, including LAP, are expressed in epithelial cells and have a broad spectrum of antimicrobial activity against bacteria, fungi, and some viruses. nih.govnih.gov Their expression is often induced at sites of inflammation and infection. wikipedia.orgasm.org
Historical Discovery and Initial Characterization
This compound was first isolated from inflamed bovine tongue epithelium, which is how it derived its name. wikipedia.orgnih.gov The initial discovery highlighted its role as an "epithelial antibiotic" induced at sites of inflammation. wikipedia.org Subsequent research revealed that LAP expression is not confined to the tongue but is widespread in various epithelial tissues, particularly those of the digestive tract. mdpi.comwikipedia.org
Further studies have detected its presence in the conjunctivae, bronchi, colon, urinary tract, and trachea. uniprot.org Its expression is also found in bovine milk, suggesting a role in protecting the mammary gland and providing passive immunity to newborns. wikipedia.orgnih.gov The expression of LAP is selective and increases in inflamed areas, indicating its close relationship with the immune response beyond simple antimicrobial action. wikipedia.org
Classification and General Structural Features within the Defensin Family
LAP is classified as a β-defensin based on its characteristic six-cysteine motif and the specific connectivity of its disulfide bonds (C1-C5, C2-C4, C3-C6). tandfonline.com The gene encoding for LAP consists of two exons, with the first exon coding for a signal sequence and the second for the propeptide and the mature peptide. nih.gov The full-length cDNA of buffalo LAP, for instance, encodes a putative peptide of 64 residues. tandfonline.comnih.gov The initial 21 amino acids form a signal peptide, indicating that it is a secretory protein. tandfonline.comnih.gov
The mature LAP is a small, cationic peptide. veterinaryworld.org Circular dichroism spectroscopy of synthetic LAP fragments has revealed a predominantly β-sheet structure. nih.gov The three-dimensional structure is stabilized by the three disulfide bonds, which are crucial for its biological activity. nih.gov The predicted structure of buffalo LAP shows the arrangement of these bonds and the presence of proline residues. researchgate.netnih.gov
Research Findings on this compound
Recent research has further elucidated the expression, regulation, and broad-spectrum activity of this compound.
Expression and Regulation
Studies have shown that LAP expression is significantly upregulated in response to infection and inflammation. For example, in bovine mammary epithelial tissue, LAP mRNA expression is induced by mastitis. nih.gov There is a positive correlation between the somatic cell count in milk and LAP expression. nih.gov The induction of LAP mRNA has been observed in epithelial cells of mastitic tissue, suggesting its role in the innate immune response to this disease. nih.govasm.org Exposure to lipopolysaccharides (LPS) or inflammatory cytokines has also been shown to increase LAP mRNA expression in bovine tracheal epithelial cells. nih.govasm.org
Antimicrobial Spectrum
LAP exhibits broad-spectrum antimicrobial activity against a variety of pathogens. It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com Its activity has been demonstrated against pathogens such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida albicans. nih.govmdpi.com The antimicrobial action is thought to involve the disruption of bacterial membranes through electrostatic interactions and the formation of pores. nih.gov
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Family | β-defensin |
| Primary Source | Bovine tongue epithelium wikipedia.orgnih.gov |
| Other Locations | Digestive tract, conjunctivae, bronchi, colon, urinary tract, trachea, milk mdpi.comwikipedia.orguniprot.orgnih.gov |
| Structure | Predominantly β-sheet with three disulfide bonds nih.govnih.gov |
| Function | Broad-spectrum antimicrobial activity, innate immune response mdpi.comnih.gov |
| Inducers | Inflammation, infection, lipopolysaccharides (LPS) wikipedia.orgnih.govasm.org |
Table 2: Antimicrobial Spectrum of this compound
| Pathogen Type | Examples of Susceptible Pathogens |
|---|---|
| Gram-positive Bacteria | Staphylococcus aureus nih.gov |
| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa nih.govmdpi.com |
| Fungi | Candida albicans nih.govmdpi.com |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VRNSQSCRRNKGICVPIRCPGSMRQIGTCLGAQVKCCRRK |
Origin of Product |
United States |
Expression and Regulation of Lingual Antimicrobial Peptide
Anatomical and Cellular Distribution
The strategic placement of LAP in the body highlights its role as a guardian of mucosal surfaces, particularly those frequently exposed to the external environment.
LAP, a member of the β-defensin family of peptides, was first discovered in inflamed bovine tongue epithelium. nih.gov Subsequent research has revealed its widespread distribution across various epithelial tissues that are constantly exposed to and colonized by microorganisms. nih.gov In the oral cavity, antimicrobial peptides are expressed in the gingival epithelia, tongue, palate, and buccal mucosae. nih.gov Specifically, LAP has been identified in the oral epithelium, playing a role in the protective barrier of the mouth. nih.govnih.govusmf.md
Beyond the oral cavity, LAP expression is found in infected bovine intestinal and respiratory tissues. nih.gov Its presence is also notable in the bovine mammary gland, where its expression in epithelial cells is induced in response to mastitis, an inflammation often caused by bacterial or fungal pathogens. nih.govscielo.org.mx In addition to its presence within tissues, antimicrobial peptides like LAP have been detected in bodily secretions, including saliva and gingival crevicular fluid, which bathes the area where teeth meet the gums. nih.govnih.gov
The primary producers of LAP are epithelial cells, which are considered non-immune cells that form the physical barrier of mucosal surfaces. nih.govusmf.md In situ hybridization studies have confirmed that LAP mRNA is expressed specifically within the epithelial cells of tissues like the mammary gland during infection. nih.gov These cells are in constant contact with microbial products and produce antimicrobial peptides both constitutively and inducibly. nih.gov
While epithelial cells are the main source of LAP, the broader immune response involves various cell types. Immune cells such as neutrophils, monocytes, and T-cells are attracted by certain antimicrobial peptides. nih.gov Neutrophils, in particular, are a major source of other antimicrobial peptides like cathelicidins and defensins and are known to migrate through epithelial layers to sites of infection and inflammation. nih.govnih.gov The expression of LAP in epithelial cells is a key part of this coordinated innate immune defense, alerting and interacting with professional immune cells. nih.gov
Molecular Mechanisms of Expression Modulation
The expression of LAP is not static; it is dynamically regulated to respond effectively to the presence of pathogenic threats. This modulation occurs at the molecular level, involving both baseline surveillance and rapid, inducible responses.
In the context of innate immunity, some antimicrobial peptides are expressed constitutively, or at a constant level, to perform a normal surveillance function against the overgrowth of commensal organisms or the emergence of pathogens. nih.govfrontiersin.org However, the expression of LAP is primarily characterized as inducible rather than constitutive. nih.gov While a low basal level of expression may exist, research consistently demonstrates that LAP levels are significantly elevated from a low or undetectable baseline primarily in the presence of an inflammatory or infectious stimulus. nih.govresearchgate.net This suggests its main role is in active defense during an immune challenge, rather than routine maintenance.
The hallmark of LAP regulation is its strong, inducible expression in response to microbial invasion. nih.gov This upregulation is a critical part of the host's innate immune response. nih.gov For instance, studies on bovine mastitis show a direct positive relationship between the number of bacterial-induced somatic cells in milk and the level of LAP expression. nih.gov Similarly, LAP was first found in inflamed tongue tissue, and its expression is noted in infected intestinal and respiratory systems, indicating that infection and inflammation are potent triggers for its synthesis. nih.gov
The induction of LAP expression is initiated by the recognition of conserved microbial molecules known as Pathogen-Associated Molecular Patterns (PAMPs). frontiersin.org These PAMPs, which include components of microbial cell walls like lipopolysaccharide (LPS) from Gram-negative bacteria, are recognized by host cells through a class of proteins called Pattern Recognition Receptors (PRRs). researchgate.netfrontiersin.org
A key family of PRRs involved in this process is the Toll-like receptors (TLRs), which are found on the surface of various cells, including epithelial cells and immune cells. nih.govfrontiersin.org The recognition of PAMPs by TLRs, such as TLR2 and TLR4, triggers a cascade of intracellular signaling events. nih.govfrontiersin.org This signaling pathway ultimately leads to the activation of genes responsible for expressing immune mediators, including antimicrobial peptides like β-defensins. frontiersin.org The upregulation of TLR2 and TLR4 has been observed in the bovine mammary gland during mastitis, coinciding with increased LAP expression, which strongly supports this mechanism of induction. nih.gov
Inducible Expression in Response to Microbial Stimuli
Microbial Product-Mediated Induction
The expression of Lingual Antimicrobial Peptide (LAP) is significantly influenced by the presence of microbial products, which serve as potent triggers for its synthesis and release. A primary example of this is the induction by Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Research conducted on bovine endometrial epithelial cells demonstrated a distinct upregulation of LAP gene expression following treatment with LPS. scispace.com This response highlights a direct mechanism by which host epithelial cells recognize bacterial components and initiate a defensive antimicrobial response. The recognition of such pathogen-associated molecular patterns (PAMPs) is a cornerstone of the innate immune system's ability to counter microbial threats at mucosal surfaces. scispace.com
Regulation by Pro-inflammatory Cytokines and Other Endogenous Factors
The local production of antimicrobial peptides, including LAP, can be substantially increased by cytokines produced by innate immune cells like dendritic cells, macrophages, and epithelial cells themselves. nih.gov Pro-inflammatory cytokines are key mediators in this regulatory network.
Key cytokines involved in the induction of antimicrobial peptides include:
Interleukin-1 beta (IL-1β) : Known as a key inducer of antimicrobial protein expression, IL-1β is produced following the detection of pathogens by pattern recognition receptors. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) : This cytokine is an identified upstream regulator for numerous antimicrobial genes. frontiersin.org In response to inflammatory stimuli, TNF-α can trigger the expression of a suite of antimicrobial peptides in various cell types. frontiersin.org
Interferon-gamma (IFN-γ) : Produced by T-cells, IFN-γ is another crucial cytokine that controls the expression of antimicrobial proteins at mucosal and skin surfaces, contributing to immunity against a range of pathogens. nih.govfrontiersin.org
These cytokines act as signaling molecules that allow the immune system to modulate the antimicrobial response in reaction to pathogen challenges or environmental stress, thereby amplifying the innate defense mechanisms. nih.gov The induction of antimicrobial peptides by these inflammatory mediators is a critical step in the early events of inflammation and host defense. nih.gov
Influence of Specific Hormonal and Nutritional Cues
The expression of antimicrobial peptides is not only governed by microbial and inflammatory signals but is also modulated by systemic hormonal and nutritional factors. These cues can significantly influence the baseline and inducible levels of these defense molecules.
Hormonal Regulation: Thyroid hormones, specifically triiodothyronine (T3) and thyroxine (T4), have been shown to induce the transcription of the cathelicidin (B612621) antimicrobial peptide (CAMP) gene in colonic epithelial cells. mdpi.com This regulation is mediated by thyroid hormone receptors (TRs), which are ligand-activated transcription factors that bind to specific response elements in the promoter regions of target genes. mdpi.com
Nutritional Cues: A variety of nutrients and dietary components can regulate the expression of antimicrobial peptide genes. nih.gov
Vitamins: Vitamin D, in its active form 1,25-dihydroxyvitamin D3, is a well-established regulator of antimicrobial peptide expression, including cathelicidin and human beta-defensin 2 (HBD-2). mdpi.commdpi.com The vitamin D receptor (VDR) binds to vitamin D response elements (VDRE) found in the promoters of these genes, directly influencing their transcription. mdpi.commdpi.com
Fatty Acids: Short-chain fatty acids (SCFAs) like butyrate, which are by-products of microbial metabolism of dietary fiber in the gut, can increase the expression of antimicrobial peptides. nih.gov
Amino Acids: Certain amino acids, such as arginine and isoleucine, have been found to specifically induce the expression of human beta-defensins in epithelial cells. nih.gov
This evidence suggests that diet and nutritional status can play a significant role in modulating innate immune function at mucosal surfaces by influencing the expression of antimicrobial peptides. nih.gov
Table 1: Hormonal and Nutritional Regulators of Antimicrobial Peptides
| Regulator Type | Specific Regulator | Effect on Antimicrobial Peptide Expression |
|---|---|---|
| Hormone | Thyroid Hormones (T3, T4) | Induces transcription of cathelicidin (CAMP). mdpi.com |
| Vitamin | Vitamin D (1,25-dihydroxyvitamin D3) | Induces expression of cathelicidin (CAMP) and human beta-defensin 2 (HBD-2). mdpi.commdpi.com |
| Fatty Acid | Butyrate (an SCFA) | Increases expression of antimicrobial peptides in the colon. nih.gov |
| Amino Acid | Arginine, Isoleucine | Induces transcription of human beta-defensin 1 (DEFB1). nih.gov |
Intracellular Signaling Pathways Governing Gene Expression
The induction of this compound gene expression is controlled by a sophisticated network of intracellular signaling pathways. These cascades are initiated by the recognition of external stimuli, such as microbial products or host-derived cytokines, and culminate in the activation of transcription factors that drive gene expression.
Involvement of Toll-like Receptor Signaling Cascades
Toll-like receptors (TLRs) are a critical family of pattern-recognition receptors (PRRs) expressed by innate immune and epithelial cells that detect PAMPs. scispace.comabeomics.com The binding of a specific microbial ligand, such as LPS to TLR4, initiates a signaling cascade. scispace.commdpi.com TLR activation can proceed through two main pathways: a MyD88-dependent pathway, utilized by most TLRs, and a TRIF-dependent pathway, which is specific to TLR3 and TLR4. mdpi.comfrontiersin.org Both pathways ultimately lead to the activation of downstream transcription factors responsible for the expression of genes involved in the inflammatory response, including antimicrobial peptides. frontiersin.org The expression of a wide range of TLRs (TLR1-10) in epithelial tissues ensures that cells can recognize and respond to a diverse array of pathogens, leading to the production of effector molecules like LAP. scispace.com
Activation of Mitogen-Activated Protein Kinase Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that lies downstream of TLR activation and other stimuli. mdpi.com This pathway is instrumental in transducing extracellular signals into intracellular responses, including the transcription of inflammatory and antimicrobial genes. The MAPK pathway consists of a series of protein kinases that activate each other sequentially. nih.gov
The three major MAPK cascades are:
Extracellular signal-regulated kinases (ERK)
c-Jun N-terminal kinases (JNK)
p38 MAPKs
Upon stimulation by factors like LPS, these kinases are phosphorylated and activated. mdpi.comresearchgate.net The activation of JNK and p38, in particular, is strongly associated with cellular stress and inflammatory responses. researchgate.net These activated MAPKs then phosphorylate and activate downstream targets, including various transcription factors, thereby promoting the expression of genes encoding antimicrobial peptides. mdpi.com
Roles of Nuclear Factor-kappa B (NF-κB) and CCAAT/Enhancer-Binding Protein (C/EBP) Factors
The final step in the signaling cascades initiated by microbial products and cytokines is the activation of specific transcription factors that bind to promoter regions of target genes. For antimicrobial peptides, Nuclear Factor-kappa B (NF-κB) and CCAAT/Enhancer-Binding Protein (C/EBP) are among the most critical.
NF-κB: The NF-κB pathway is a central regulator of inflammatory gene expression. mdpi.com In its inactive state, NF-κB is held in the cytoplasm. The TLR and MAPK signaling pathways lead to the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus. frontiersin.org Once in the nucleus, NF-κB binds to specific κB enhancer motifs in the promoter regions of target genes, including those for pro-inflammatory cytokines and antimicrobial peptides, to initiate their transcription. abeomics.comfrontiersin.org
C/EBP: The C/EBP family comprises several related transcription factors (C/EBPα, C/EBPβ, C/EBPδ) that are involved in the regulation of genes related to immune and inflammatory responses. nih.govnih.gov These factors can form homodimers or heterodimers and bind to C/EBP binding sites on gene promoters. nih.gov Importantly, members of the NF-κB and C/EBP families can physically associate and functionally synergize. nih.govnih.gov This cross-coupling allows for a more robust and finely tuned transcriptional activation of genes, such as those encoding antimicrobial peptides, in response to complex inflammatory stimuli. nih.gov
Table 2: Key Intracellular Signaling Components for Antimicrobial Peptide Expression
| Pathway Component | Description | Role in Gene Expression |
|---|---|---|
| Toll-like Receptors (TLRs) | Pattern recognition receptors that recognize microbial products (e.g., LPS). abeomics.com | Initiate downstream signaling upon ligand binding. mdpi.com |
| MyD88 / TRIF | Adaptor proteins that are recruited to activated TLRs. frontiersin.org | Mediate the two major TLR signaling pathways. mdpi.com |
| MAP Kinases (ERK, JNK, p38) | A cascade of protein kinases activated by upstream signals. nih.gov | Phosphorylate and activate downstream transcription factors. mdpi.com |
| Nuclear Factor-kappa B (NF-κB) | A key transcription factor for inflammatory and immune genes. mdpi.com | Translocates to the nucleus to bind promoter regions and initiate transcription. frontiersin.org |
| CCAAT/Enhancer-Binding Protein (C/EBP) | A family of transcription factors involved in immune responses. nih.gov | Binds to promoter regions and can synergize with NF-κB to enhance transcription. nih.gov |
Other Regulatory Transcription Factors and Intracellular Calcium Signaling
While transcription factors like NF-κB are known to regulate other defensins, the signaling pathways for β-defensins in the oral epithelium can also utilize other cascades. nih.govnih.gov For instance, the regulation of human β-defensin 2 (hBD-2), a related peptide, involves the JNK and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov
A critical mediator in the expression of β-defensins is intracellular calcium. nih.gov Studies on human gingival epithelial cells have demonstrated that calcium acts as a key signaling molecule for the induction of hBD-2. nih.gov The expression of hBD-2 mRNA can be triggered rapidly by agents like thapsigargin, which releases intracellular calcium stores, and more gradually by high concentrations of extracellular calcium. nih.gov This induction is dependent on the increase in intracellular calcium, as the process can be inhibited by a calcium chelator, BAPTA-AM. nih.gov This demonstrates that intracellular calcium signaling is a crucial component of the regulatory network governing the expression of β-defensins, a family to which LAP belongs. nih.govnih.gov
Post-Translational Processing and Modification for Bioactivity
Like many antimicrobial peptides (AMPs), LAP is synthesized as an inactive precursor that must undergo significant processing and modification to become a functional antimicrobial agent. nih.govmdpi.com These post-translational events are essential for generating the mature, active peptide.
Prepropeptide Cleavage and Maturation
Antimicrobial peptides are typically translated into a prepropeptide form. mdpi.com This precursor includes a signal peptide at the N-terminus, which directs the molecule for secretion, and a pro-domain, which often keeps the peptide in an inactive state. The maturation into the active form requires proteolytic cleavage to remove these sequences. In the case of β-defensins like LAP, the translated propeptide undergoes modifications and cleavage to form the mature peptide. nih.gov Characterization of the LAP gene from Bos indicus revealed an open reading frame of 195 bases, which translates into a 64-amino acid peptide precursor. arccjournals.com Subsequent processing cleaves this precursor to yield the final, active mature peptide. nih.govarccjournals.com
Role of Specific Post-Translational Modifications (e.g., Glycosylation, Amidation, Cyclization)
Post-translational modifications are critical for the structure, stability, and function of antimicrobial peptides. nih.gov While modifications like C-terminal amidation and peptide cyclization are known strategies to enhance the stability of various AMPs against proteases, specific evidence for these in LAP is not as well-documented. nih.gov
However, glycosylation has been identified as a key modification for bovine LAP. nih.gov Glycosylation, the covalent attachment of sugar moieties, can significantly modulate a peptide's properties, including its stability and bioavailability. nih.govmdpi.com Research on LAP found in bovine milk has provided direct evidence of this modification. nih.gov Using Western blotting, immunoreactive LAP was detected at several molecular weights, including forms around 14 and 17 kDa, in addition to a smaller 8 kDa form. nih.gov Further analysis using the periodic acid-Schiff (PAS) reaction, which stains for glycans, confirmed that the 14 and 17 kDa bands were positive for glycosylation, whereas the 8 kDa band was not. nih.gov This indicates that LAP exists in both glycosylated and non-glycosylated forms, and these modifications contribute to the different molecular weights observed. nih.gov The presence of these functional, modified forms in milk suggests they play a role in its antimicrobial properties. nih.gov
Interactive Table: Glycosylation Status of Bovine LAP Isoforms
| Observed Molecular Weight | Periodic Acid-Schiff (PAS) Staining Result | Implied Modification |
| ~8 kDa | Negative | Non-glycosylated |
| ~14 kDa | Positive | Glycosylated |
| ~17 kDa | Positive | Glycosylated |
Molecular and Cellular Mechanisms of Antimicrobial Action
Direct Antimicrobial Activities Against Pathogens
The primary function of lingual antimicrobial peptide is its direct action against a variety of pathogens. This activity is a hallmark of the β-defensin family, to which LAP belongs. nih.gov While the broad-spectrum antimicrobial capabilities of LAP have been established, detailed molecular studies specifically elucidating its precise mechanisms of action are not extensively documented in publicly available scientific literature. The following subsections describe the generally accepted mechanisms for β-defensins, which are presumed to be the modes of action for LAP.
Membrane-Targeting Mechanisms
The primary target of most cationic antimicrobial peptides, including β-defensins like LAP, is the microbial cell membrane. mdpi.com This interaction is fundamental to their antimicrobial efficacy.
The initial step in the antimicrobial action of cationic peptides is typically the electrostatic attraction to the negatively charged surfaces of microbial membranes. frontiersin.org While specific studies detailing the electrostatic interactions of this compound are not extensively available, the general mechanism for β-defensins involves their positive charge interacting with anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. researchgate.net This interaction is crucial for the peptide's accumulation on the bacterial surface, a prerequisite for subsequent disruptive actions. mdpi.com
Following the initial electrostatic binding, antimicrobial peptides are known to disrupt the integrity of the microbial membrane, leading to permeabilization and, in many cases, the formation of pores. nih.govnih.gov These actions compromise the cell's ability to maintain its electrochemical gradients, leading to leakage of essential intracellular contents and ultimately cell death. youtube.com Although this is a well-established mechanism for many antimicrobial peptides, specific research detailing the pore-forming characteristics of this compound is limited. General models for pore formation by antimicrobial peptides include the "barrel-stave," "toroidal pore," and "carpet" models, each describing a different mode of membrane disruption. nih.govnih.gov
In addition to forming discrete pores, some antimicrobial peptides can cause more generalized disruption of the membrane, including membrane thinning. nih.gov This can occur as the peptides insert into the lipid bilayer, altering its structure and stability. nih.gov Specific experimental data on membrane thinning induced by this compound is not readily found in the current body of scientific literature. However, this mechanism is a recognized aspect of the activity of other membrane-active peptides. nih.gov
Intracellular Antimicrobial Mechanisms
While membrane disruption is a primary mode of action, some antimicrobial peptides can translocate across the bacterial membrane to exert their effects on intracellular targets. frontiersin.org
Certain antimicrobial peptides, after entering the bacterial cell, can interfere with essential cellular processes, including the synthesis of DNA and RNA. nih.gov This can occur through direct binding to nucleic acids or by inhibiting the enzymes involved in their replication and transcription. nih.gov Detailed studies specifically investigating the impact of this compound on nucleic acid biosynthesis in pathogens have not been widely published. Therefore, while it is a plausible mechanism of action for antimicrobial peptides in general, its specific relevance to LAP remains an area for further investigation.
Disruption of Protein Synthesis and Translational Processes
There is currently no direct scientific evidence to suggest that the this compound inhibits bacterial growth by disrupting protein synthesis or translational processes. While some other classes of antimicrobial peptides, such as certain proline-rich peptides, are known to target bacterial ribosomes and interfere with protein synthesis, this mechanism has not been specifically demonstrated for LAP. nih.govnih.govrsc.org
Interference with Microbial Metabolic Enzymes
Specific details regarding the interference of this compound with microbial metabolic enzymes are not well-documented in existing research. Although antimicrobial peptides as a broad class are thought to have the potential to disrupt various intracellular processes, including enzymatic activity, direct evidence of LAP binding to and inhibiting specific microbial metabolic enzymes is not available. umn.eduresearchgate.netepa.gov
Sequestration of Essential Microbial Nutrients and Metal Ions
A potential, though not yet directly confirmed, mechanism for the antimicrobial action of this compound is the sequestration of essential microbial nutrients, particularly metal ions. This hypothesis is based on the known function of other antimicrobial proteins found in the oral cavity, such as calprotectin, which exerts its antimicrobial effect by binding to and limiting the availability of essential divalent metal ions like zinc and manganese for microbial pathogens. nih.govresearchgate.netacs.org This process, often termed "nutritional immunity," is a recognized host defense strategy. frontiersin.orgreactome.org However, specific studies demonstrating the chelation of metal ions by LAP as a primary antimicrobial mechanism are currently lacking.
Spectrum of Antimicrobial Activity
This compound, a member of the beta-defensin family, is generally described as having broad-spectrum antimicrobial activity. nih.gov
Efficacy Against Gram-Positive Bacterial Species
Interactive Data Table: Inferred Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Evidence of Activity |
| Staphylococcus aureus | Increased LAP concentration in mastitic milk |
| Streptococcus bovis | Increased LAP concentration in mastitic milk |
| Streptococcus dysgalactiae | Increased LAP concentration in mastitic milk |
Efficacy Against Gram-Negative Bacterial Species
Studies have confirmed the antimicrobial activity of bovine this compound against the Gram-negative bacterium Escherichia coli. nih.gov However, a comprehensive data table with MIC values for a range of Gram-negative species is not available in the current body of scientific literature.
Interactive Data Table: Confirmed Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Evidence of Activity |
| Escherichia coli | Confirmed antimicrobial activity in laboratory studies. nih.gov |
Antifungal Activity Against Yeast and Molds
This compound has been reported to possess antifungal properties. nih.gov However, specific data, including MIC values against different species of yeast and molds, are not sufficiently detailed in published research to construct a comprehensive data table.
Antiviral Activity Against Specific Enveloped Viruses
The this compound LL-37, a member of the cathelicidin (B612621) family, demonstrates significant antiviral activity against a range of enveloped viruses. Its mechanisms of action are multifaceted, primarily involving direct interaction with and disruption of the viral envelope, as well as interference with viral attachment and replication processes. Detailed research findings have elucidated its effects on specific enveloped viruses, including Influenza A virus, Herpes Simplex Virus, and Human Immunodeficiency Virus.
Influenza A Virus (IAV)
LL-37 exhibits dose-dependent neutralizing activity against various strains of Influenza A virus, including seasonal H3N2 and mouse-adapted strains. nih.gov The primary mechanism of action involves a direct effect on the virus, as pre-incubation of the virus with LL-37 is necessary for optimal inhibition. nih.gov Electron microscopy studies have revealed that LL-37 appears to cause disruption of the viral membrane. nih.gov This is in contrast to other innate immune inhibitors like surfactant protein D (SP-D) and human neutrophil defensins (HNPs), which tend to cause viral aggregation. nih.gov
Research has shown a 50% neutralizing concentration of LL-37 to be approximately 2 µg/ml for the Phil82 H3N2 strain of IAV. nih.gov The antiviral activity of LL-37 is believed to occur during an early phase of the viral life cycle, prior to viral RNA or protein synthesis within the host cell. plos.org Studies have indicated that LL-37 may directly interact with the influenza virion, leading to a reduction in viral viability or interfering with viral adherence and internalization. plos.orgworktribe.com Exposure of IAV to physiologically relevant concentrations of LL-37 has been shown to cause an approximate 90% reduction in virus titer in vitro. plos.org
Herpes Simplex Virus (HSV)
LL-37 has demonstrated potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1). mdpi.com The peptide is believed to inhibit HSV-1 infection by interfering with the virus's ability to bind to host cells. nih.gov Studies have shown that LL-37 can block HSV-1 infection of human corneal epithelial cells by preventing viral-cell attachment. nih.gov However, it is less effective once the virus has already entered the cells, suggesting its primary role is in preventing the initial stages of infection. nih.gov
The antiviral effect is concentration-dependent, with higher concentrations of LL-37 leading to a more significant reduction in viral protein expression. nih.gov For Kaposi's Sarcoma-Associated Herpesvirus (KSHV), another herpesvirus, LL-37 has been shown to directly disrupt the viral envelope, thereby inhibiting viral entry into oral epithelial cells. nih.gov This direct interaction with the virion appears to be a key mechanism of its anti-herpesvirus activity. nih.govfrontiersin.org
Human Immunodeficiency Virus (HIV)
The antimicrobial peptide LL-37 has been shown to inhibit the replication of HIV-1 in peripheral blood mononuclear cells (PBMCs), including primary CD4+ T cells. nih.gov This inhibitory effect was observed across various HIV-1 isolates. nih.gov The mechanism of action against HIV-1 appears to be independent of signaling through the formyl peptide receptor-like 1 (FPRL-1) and does not involve detectable changes in the expression of HIV-1 chemokine receptors on the target cells. nih.gov
While the precise mechanism is still under investigation, it is suggested that LL-37 may interfere with the HIV life cycle at different stages. researchgate.net Some evidence points to the ability of LL-37 to inhibit key HIV enzymes. frontiersin.orgresearchgate.net However, it has also been noted that in certain contexts, LL-37 can increase the susceptibility of cells to HIV infection by upregulating cell activation markers and the HIV co-receptor CCR5. cahr-acrv.ca This highlights the complex and context-dependent nature of LL-37's interaction with HIV.
Interactive Data Table: Antiviral Activity of this compound (LL-37) Against Enveloped Viruses
| Virus | Mechanism of Action | Effective Concentration | Key Research Findings |
| Influenza A Virus (H3N2) | Direct disruption of the viral envelope. nih.gov | ~2 µg/ml (50% neutralizing concentration) nih.gov | Pre-incubation with LL-37 is crucial for inhibition. Does not cause viral aggregation. nih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Blocks viral binding and attachment to host cells. nih.gov | Concentration-dependent | Ineffective against the virus once it has entered the host cell. nih.gov |
| Human Immunodeficiency Virus-1 (HIV-1) | Inhibition of viral replication. nih.gov | Dose-dependent | Does not alter the expression of HIV-1 chemokine receptors. nih.gov Can have dual effects, both inhibiting and in some cases enhancing susceptibility. cahr-acrv.ca |
Immunomodulatory Roles and Host Defense Functions
Modulation of Innate Immune Responses
Lingual Antimicrobial Peptide, and by extension the β-defensin family to which it belongs, plays a pivotal role in orchestrating the initial innate immune response to pathogenic challenges. This modulation is multifaceted, involving the activation of immune cells, regulation of signaling molecules, neutralization of bacterial components, and enhancement of microbial clearance mechanisms.
Activation and Recruitment of Innate Immune Cells
β-defensins are recognized for their ability to act as chemoattractants, recruiting key innate immune cells to sites of infection and inflammation. While specific studies on bovine this compound's chemotactic profile are limited, the functions of other bovine β-defensins provide significant insights into its likely capabilities. Various human and bovine β-defensins have been shown to attract a broad spectrum of leukocytes, including neutrophils, monocytes, and immature dendritic cells. mdpi.com
Research on bovine β-defensins has demonstrated their capacity to attract immature dendritic cells, which are crucial for initiating an immune response. mdpi.com This chemotactic activity is a hallmark of the β-defensin family, suggesting that LAP contributes to the recruitment of these sentinel cells to the lingual epithelium upon encountering microbial threats.
Regulation of Cytokine and Chemokine Production
The expression of this compound is itself induced by pro-inflammatory cytokines and bacterial products like lipopolysaccharide (LPS), indicating its integration into the inflammatory signaling network. nih.govnih.gov Beyond its own regulation, the β-defensin family is known to modulate the production of a wide range of cytokines and chemokines, thereby shaping the nature and intensity of the immune response.
Studies on bovine β-defensins have shown they can induce both pro-inflammatory and anti-inflammatory cytokine responses in macrophages, including the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-10 (IL-10). mdpi.com This dual capability allows for a controlled inflammatory reaction, potent enough to clear pathogens but also regulated to prevent excessive tissue damage. For instance, some β-defensins can dampen the expression of pro-inflammatory genes in macrophages stimulated by Toll-like receptors (TLRs). mdpi.com This suggests a sophisticated feedback mechanism where these peptides can both amplify and resolve inflammation.
Neutralization of Bacterial Endotoxins (Lipopolysaccharides)
A critical function of many antimicrobial peptides, including members of the β-defensin family, is the neutralization of bacterial endotoxins, most notably Lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov LPS is a potent trigger of inflammation and septic shock. By binding to and neutralizing LPS, β-defensins can prevent its interaction with host receptors like TLR4, thereby mitigating an excessive and potentially harmful inflammatory cascade. nih.gov
While direct studies on LPS neutralization by bovine LAP are not extensively detailed, this is a well-established function for many defensins and other bovine antimicrobial peptides like the cathelicidin (B612621) BMAP-27. nih.gov This activity is crucial in the oral cavity, which is heavily colonized by a diverse microbiota, including Gram-negative bacteria.
Influence on Phagocytosis and Microbial Clearance
The β-defensin family contributes to microbial clearance not only through direct killing but also by enhancing the phagocytic capabilities of immune cells like macrophages. wikipedia.org By acting as opsonins or by stimulating phagocytic cells, these peptides can increase the efficiency with which pathogens are engulfed and destroyed. Although direct evidence for this compound's role in modulating phagocytosis is not yet available, the general function of β-defensins in improving the capacity of macrophage phagocytosis is recognized. wikipedia.org This enhancement of phagocytosis is a vital aspect of the innate immune defense, ensuring the rapid removal of invading microorganisms.
Bridging Innate and Adaptive Immunity
This compound and its β-defensin counterparts are not confined to the realm of innate immunity; they play a crucial role as messengers that help initiate and shape the subsequent adaptive immune response. This is primarily achieved through the chemoattraction of key cells that link the two arms of the immune system.
Chemoattraction of T-lymphocytes and Dendritic Cells
One of the most significant immunomodulatory functions of the β-defensin family is its ability to chemoattract cells of the adaptive immune system, particularly T-lymphocytes and dendritic cells. physiology.org Dendritic cells are the most potent antigen-presenting cells, and their recruitment to a site of infection is a critical step in initiating a T-cell mediated adaptive immune response.
Studies have shown that various bovine β-defensins, such as Enteric β-defensin (EBD) and Bovine Neutrophil β-defensin 3 (BNBD3), are chemotactic for immature bovine dendritic cells. mdpi.com Furthermore, human β-defensins are known to be chemoattractants for memory T-cells. frontiersin.org This recruitment of both dendritic cells and T-lymphocytes to the lingual mucosa by peptides like LAP serves as a vital bridge, ensuring that the detection of a threat by the innate immune system is efficiently communicated to the adaptive immune system for the development of a targeted and long-lasting response.
Interactive Data Tables
Table 1: Chemotactic Activity of Selected Bovine β-Defensins on Immature Dendritic Cells (Note: Data is for various bovine β-defensins, illustrating a key function of the family to which this compound belongs.)
| Peptide | Chemotactic Activity | Reference |
| Enteric β-defensin (EBD) | High | mdpi.com |
| Bovine Neutrophil β-defensin 3 (BNBD3) | High | mdpi.com |
| Bovine Neutrophil β-defensin 9 (BNBD9) | High | mdpi.com |
Contribution to Tissue Homeostasis and Repair Processes
In addition to its immunomodulatory functions, the this compound is implicated in the maintenance of tissue integrity and the promotion of healing processes, particularly within epithelial tissues where it is prominently expressed.
This compound is primarily localized in the epithelial cells of various tissues, including the tongue and the mammary glands. nih.govwpi.edu Studies have shown that the expression of LAP mRNA is significantly upregulated in epithelial cells surrounding sites of inflammation and infection. oipub.comnih.gov This localized increase in LAP expression suggests a role in the host's response to tissue injury and the subsequent processes of repair and regeneration. While direct evidence for LAP's role in promoting epithelial cell proliferation and differentiation is still emerging, the functions of other antimicrobial peptides provide a strong basis for this hypothesis. For instance, the antimicrobial peptide calprotectin is thought to be involved in these very processes. nih.gov
The process of wound healing is a complex biological cascade that involves inflammation, cell proliferation, and tissue remodeling. Antimicrobial peptides are increasingly recognized as key players in this process. nih.govnih.gov Their role is twofold: they help to control microbial colonization at the wound site, which is a major impediment to healing, and they actively participate in the signaling pathways that promote tissue repair. nih.gov
Several members of the antimicrobial peptide family have demonstrated direct effects on wound healing. For example, the cathelicidin LL-37 and human β-defensin-3 (hBD-3) have been shown to promote the migration and proliferation of keratinocytes, the primary cells of the epidermis, which is a critical step in re-epithelialization. nih.gov Furthermore, some AMPs can stimulate angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. nih.gov Given that LAP is a β-defensin and is highly expressed at sites of epithelial injury, it is plausible that it shares these pro-healing properties. oipub.com
Certain antimicrobial peptides exhibit activities that are reminiscent of traditional growth factors. They can interact with cell surface receptors and trigger intracellular signaling cascades that lead to cell growth, migration, and differentiation. nih.gov For example, some AMPs can activate the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation and survival. nih.gov The activation of such pathways by AMPs underscores their integral role in tissue repair and regeneration. The antimicrobial peptide Nal-P-113, for instance, has been shown to upregulate the expression of Epidermal Growth Factor (EGF) and Fibroblast Growth Factor-2 (FGF-2), both of which are potent stimulators of cell growth and tissue repair. nih.govresearchgate.net While specific growth factor-like activities have not been definitively ascribed to LAP, its membership in the β-defensin family and its localization at sites of tissue injury suggest that it may contribute to the complex milieu of growth-promoting signals necessary for effective healing.
The table below summarizes the established roles of various antimicrobial peptides in tissue repair, providing a framework for the potential functions of LAP.
| Antimicrobial Peptide | Observed Effect in Tissue Repair | Mechanism | Reference |
| LL-37 | Promotes keratinocyte migration and angiogenesis | Transactivation of EGFR, activation of formyl peptide receptor-like 1 (FPRL1) | nih.gov |
| hBD-3 | Promotes cytokine secretion, cell migration, and proliferation | Phosphorylation of EGFR and STAT proteins | nih.gov |
| Nal-P-113 | Promotes proliferation and migration of oral epithelial cells | Upregulation of EGF and FGF-2 | nih.govresearchgate.net |
Comparative and Evolutionary Biology
Identification and Characterization of Orthologs and Homologs
Orthologs and homologs of the bovine lingual antimicrobial peptide have been identified and characterized in several other ruminant species, highlighting the evolutionary conservation of this peptide. Initially isolated from an inflamed cattle tongue, LAP has since been found in various epithelial tissues of the digestive tract wikipedia.org.
In local Indian cattle (Bos indicus), the LAP gene has been characterized, revealing a 195-base pair open reading frame that codes for a 64-amino acid peptide. Analysis of the amino acid sequence of Bos indicus LAP shows the presence of six conserved cysteine residues, a hallmark of the beta-defensin family researchgate.net. Similarly, a beta-defensin homologous to cattle LAP has been identified in the teat mucosal layer of buffalo (Bubalus bubalis). This buffalo LAP shares a high degree of sequence identity with bovine LAP, further underscoring their close evolutionary relationship nih.gov.
In goats (Capra hircus), three beta-defensins have been identified, one of which is the this compound. The amino acid sequence of goat LAP shows homology with other ruminant beta-defensins, including goat beta-defensin 1 (BD1), goat enteric beta-defensin (EBD), cattle LAP, and cattle tracheal antimicrobial peptide (TAP) researchgate.net. The identification of these orthologs and homologs across different ruminant species provides a foundation for understanding the evolutionary history and functional conservation of LAP.
| Species | Peptide Name | Key Characteristics |
| Bos taurus (Cattle) | This compound (LAP) | First identified in inflamed tongue epithelium; found throughout the digestive tract. |
| Bos indicus (Local Indian Cattle) | This compound (LAP) | 64-amino acid peptide with six conserved cysteine residues. |
| Bubalus bubalis (Buffalo) | This compound (LAP) | Homologous to cattle LAP; expressed in the teat mucosal layer. |
| Capra hircus (Goat) | This compound (LAP) | Shows homology with other ruminant beta-defensins. |
Evolutionary Conservation of Antimicrobial Peptide Structures and Functions
The structure and function of lingual antimicrobial peptides are remarkably conserved across different species, which is indicative of their essential role in host defense. The most prominent conserved feature of LAP and other beta-defensins is the presence of six cysteine residues that form three intramolecular disulfide bonds. This specific disulfide bridge pattern is crucial for the peptide's three-dimensional structure and its antimicrobial activity nih.gov.
The conservation of these cysteine residues is observed in the LAP of Bos indicus, and similar conservation is noted in goat LAP at positions 31, 38, 43, 53, 60, and 61, which is characteristic of beta-defensins in other species and vital for their microbicidal activity researchgate.net. Beyond the cysteine framework, a highly conserved γ-core motif, with the sequence GXC-X3-9-CC, is a signature in mammalian defensins and plays a significant role in the host-pathogen defense mechanism nih.gov.
Functionally, the antimicrobial activity of LAP is a conserved feature. For instance, functional LAP has been detected in bovine milk and has demonstrated antimicrobial activity against E. coli nih.gov. The primary function of these peptides is to act as a first line of defense at mucosal surfaces by disrupting the membranes of a broad range of pathogens nih.gov. This conserved function across species highlights the sustained evolutionary pressure to maintain an effective innate immune response against common environmental microbes.
| Conserved Feature | Description | Functional Significance |
| Six Cysteine Residues | Form three intramolecular disulfide bonds, creating a stable, folded structure. | Essential for maintaining the peptide's three-dimensional shape and its antimicrobial efficacy. |
| Gamma-core Motif | A conserved sequence motif (GXC-X3-9-CC) found in mammalian defensins. | Plays a critical role in the peptide's interaction with and disruption of microbial membranes. |
| Antimicrobial Activity | Broad-spectrum activity against various pathogens, including bacteria. | Provides immediate, non-specific defense at epithelial surfaces, preventing infection. |
Phylogenetic Relationships within the Beta-Defensin Family
Phylogenetic analyses of this compound and other beta-defensins reveal their evolutionary relationships and origins. Studies have shown that beta-defensins from different ruminant species, including cattle, goats, and buffalo, tend to form a single cluster in phylogenetic trees. This suggests that these peptides likely diverged from a common ancestral gene researchgate.net.
Specifically, the phylogenetic analysis of goat LAP at both the nucleotide and deduced amino acid levels indicates a close evolutionary relationship with other ruminant beta-defensins. Interestingly, goat LAP appears to be more evolutionarily related to goat BD1 than to cattle LAP, suggesting species-specific diversification following the initial gene duplication events researchgate.net. Furthermore, the LAP of Bos indicus from the reproductive tract shows a very close evolutionary relationship with the LAP from the tongue of Bos taurus, implying they diverged from a recent ancestral gene researchgate.net.
The broader evolutionary context places beta-defensins as an ancient component of the vertebrate immune system, with defensin-like molecules even identified in invertebrates nih.gov. The diversification of the beta-defensin family, including LAP, is thought to have occurred through gene duplication events, followed by positive selection pressures that led to the evolution of new functions and antimicrobial specificities nih.gov.
| Comparison | Phylogenetic Relationship | Implication |
| Ruminant Beta-Defensins | Form a single cluster in phylogenetic analyses. | Suggests divergence from a common ancestral precursor gene. |
| Goat LAP vs. Goat BD1 | More closely related than Goat LAP is to Cattle LAP. | Indicates species-specific evolution and diversification after initial gene duplication. |
| Bos indicus LAP vs. Bos taurus LAP | Very close evolutionary relationship. | Suggests recent divergence from a common ancestral gene. |
| Vertebrate Beta-Defensins | Ancient family of antimicrobial peptides. | Highlights the long evolutionary history and importance of these molecules in host defense. |
Functional Divergence and Specialization Across Species
While the core antimicrobial function of this compound is conserved, there is evidence of functional divergence and specialization across different species and even within different tissues of the same organism. This specialization is often reflected in the tissue-specific expression patterns and the regulation of LAP gene expression.
Originally identified in the tongue, LAP expression has been detected in a wide range of tissues, particularly those exposed to microbial environments. In cattle, LAP is found throughout the digestive tract and its expression is significantly increased in inflamed areas, suggesting a role in responding to infection and maintaining mucosal homeostasis wikipedia.org. The presence of functional LAP in bovine milk also points to a specialized role in providing passive immunity to newborns nih.gov.
Furthermore, the expression of LAP in the bovine mammary gland is induced in response to mastitis, an inflammation of the mammary tissue, indicating a specific role in the innate immune defense of this organ escholarship.org. This inducible expression in response to inflammatory signals is a key aspect of its specialized function. The widespread yet selective expression of LAP in various tissues such as the tongue, intestine, respiratory tract, and mammary gland across different ruminant species underscores its functional diversification to provide tailored protection at different potential sites of infection escholarship.org. This tissue-specific regulation allows for a targeted and efficient immune response, minimizing damage to host tissues while effectively combating pathogens.
| Tissue | Species | Functional Specialization |
| Tongue | Bos taurus (Cattle) | Site of initial identification; high expression in inflamed epithelial tissue. |
| Digestive Tract | Bos taurus (Cattle) | Widespread expression, contributing to the innate mucosal defense system. |
| Mammary Gland | Bos taurus (Cattle) | Expression induced by mastitis; secreted into milk, providing passive immunity. |
| Teat Mucosa | Bubalus bubalis (Buffalo) | Expression of LAP homolog, contributing to the innate immunity of the mammary gland. |
| Reproductive Tract | Bos indicus (Cattle) | Expression of LAP, suggesting a role in the defense of the female reproductive system. |
Advanced Research Methodologies and Approaches for Studying Lingual Antimicrobial Peptide
Molecular Biology Techniques for Gene and Protein Analysis
Understanding the expression and regulation of the gene encoding LAP is fundamental to elucidating its role in host defense. Molecular biology techniques provide the necessary tools to quantify gene expression levels and analyze the regulatory elements that control its transcription.
Reverse-transcription quantitative polymerase chain reaction (RT-qPCR) is a cornerstone technique for studying LAP gene expression. It allows for the sensitive and specific measurement of LAP mRNA levels in various tissues and under different physiological conditions. This method is crucial for determining how LAP expression is induced in response to stimuli such as bacterial infection.
In one significant study, the expression of LAP in bovine mammary glands was investigated in response to mastitis. Researchers used RT-qPCR to demonstrate a positive correlation between the somatic cell count in milk and the level of LAP mRNA expression, suggesting that LAP plays a role in the innate immune response to this condition. The methodology involved isolating total RNA from mammary tissue, synthesizing complementary DNA (cDNA), and then performing real-time PCR amplification.
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Real-Time PCR (RT-qPCR) | nih.gov |
| Detection System | ABI Prism 7700 Sequence Detection System | nih.gov |
| Detection Chemistry | SYBR Green I | nih.gov |
| Target Gene Region | LAP coding region (114 bp) | nih.gov |
| Thermal Cycling Program | Initial Denaturation: 95°C for 10 min | nih.gov |
| 40 Cycles: 95°C for 15 s, 60°C for 30 s, 72°C for 30 s | ||
| Data Acquisition Step: 78°C for 10 s |
This approach provides precise, quantitative data on gene expression, enabling researchers to understand the dynamics of the LAP response during infection. nih.gov
To understand the transcriptional regulation of a gene, researchers often study its promoter region—the DNA sequence that initiates transcription. Reporter gene assays are powerful tools for this purpose. youtube.com In this technique, the promoter region of the gene of interest (e.g., the LAP gene) is cloned into a plasmid vector upstream of a "reporter" gene. This reporter gene codes for an easily detectable protein, such as luciferase or beta-galactosidase. youtube.com
This engineered plasmid is then introduced into host cells. If the promoter of interest becomes active under certain conditions (e.g., stimulation by bacterial components like lipopolysaccharide), it drives the transcription of the reporter gene. The resulting protein product can be easily measured, providing a direct readout of the promoter's activity. youtube.com
While specific studies detailing reporter gene assays for the LAP promoter are not prevalent, this methodology has been successfully applied to other closely related bovine β-defensins, demonstrating its utility in the field. For instance, research on Tracheal Antimicrobial Peptide (TAP) used reporter gene constructs to show that its induction by lipopolysaccharide (LPS) is regulated at the transcriptional level. nih.gov Similarly, the promoter for an enteric β-defensin was cloned into a luciferase reporter vector to identify specific molecules, like the amino acid L-isoleucine, that can induce its expression. nih.gov These studies confirm that reporter assays are a critical methodology for identifying the regulatory pathways and stimuli that control β-defensin gene expression. nih.govnih.gov
Immunological Techniques for Localization and Function
Immunological techniques are indispensable for determining where LAP is located within tissues and cells and for assessing its functional impact on the immune system. These methods typically rely on the high specificity of antibodies that are designed to bind exclusively to the LAP protein.
Immunolocalization, primarily through immunohistochemistry, allows for the precise visualization of LAP protein within tissue sections. This technique involves using a specific primary antibody that binds to LAP, followed by a secondary antibody linked to an enzyme or fluorescent dye that enables detection.
Studies have successfully used this approach to map the distribution of LAP in various bovine tissues. For example, immunolocalization has demonstrated the presence of LAP in the epithelial cells of both infected and non-infected alveoli in the mammary gland. nih.gov Further research expanded on these findings, showing LAP localization in the stratum corneum of the stratified squamous epithelium of the tongue, esophagus, rumen, reticulum, and omasum. nih.gov In the abomasum, LAP was specifically found in chief cells. nih.gov These detailed localization studies are crucial for understanding the specific roles LAP plays in the innate defense of different mucosal surfaces. nih.govnih.gov
| Tissue | Specific Location of LAP | Reference |
|---|---|---|
| Mammary Gland | Epithelial cells of alveoli | nih.gov |
| Tongue, Esophagus, Rumen, Reticulum, Omasum | Stratum corneum of stratified squamous epithelium | nih.gov |
| Abomasum | Chief cells of gastric glands | nih.gov |
| Ileum | Leukocyte-like cells in lamina propria and Peyer's patch | nih.gov |
| Cecum, Colon, Rectum | Weak immunoreaction in mucosal epithelium of intestinal glands | nih.gov |
A related molecular technique, in situ hybridization, has also been used to detect LAP mRNA directly within tissue sections, confirming that the localized protein is a result of local synthesis by epithelial cells at the site of infection. nih.gov
Beyond its direct antimicrobial activity, LAP, like other host defense peptides, can modulate the immune response. nih.gov Functional assays are employed to quantify these immunomodulatory effects. A common approach is to measure the production of cytokines—signaling molecules that regulate inflammation—from immune cells after exposure to the peptide.
For example, studies on other antimicrobial peptides have used enzyme-linked immunosorbent assays (ELISAs) to measure the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from macrophage cell lines stimulated with LPS. biorxiv.org A reduction in these cytokines in the presence of the peptide indicates an anti-inflammatory or immunomodulatory effect. biorxiv.org Another advanced method involves using a reporter gene assay to assess the peptide's influence on the promoter activity of an inflammatory mediator. For instance, the effect of a peptide on the IL-8 promoter can be quantified using a dual-luciferase reporter system in cells stimulated with LPS. nih.gov These assays are critical for characterizing the broader role of LAP in orchestrating the host's response to infection and inflammation. nih.gov
Computational and In Silico Approaches
Computational and in silico methods have become essential for accelerating research on antimicrobial peptides like LAP. These approaches use computer algorithms and modeling to predict peptide structure, function, and antimicrobial potential, thereby guiding and refining laboratory experiments. nih.govresearchgate.net
One key application is the rational design of novel antimicrobial agents based on the native LAP sequence. A study on LAP from Bos indicus utilized in silico tools to design new, potent peptides. arccjournals.com After sequencing the LAP gene, the mature peptide's amino acid sequence was analyzed. Support vector machine algorithms were then employed to predict the antimicrobial potency of different segments of the peptide. Based on these predictions, four new peptide sequences were designed, highlighting the potential of using the natural LAP sequence as a template for developing new therapeutics. arccjournals.com
The broader field of antimicrobial peptide research extensively uses a variety of computational tools:
Machine Learning and AI : Algorithms, including large language models (LLMs), are trained on large databases of known antimicrobial peptides to predict the antimicrobial activity and toxicity of new sequences. nih.govnih.govmdpi.com
Molecular Dynamics (MD) Simulations : These simulations model the interactions between a peptide and a bacterial membrane at an atomic level, providing insights into its mechanism of action, such as pore formation. researchgate.net
Homology Modeling : This approach predicts the three-dimensional structure of a peptide based on the known structures of related peptides, which is crucial for understanding structure-function relationships. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of peptides and their biological activity, helping to optimize sequences for improved potency. researchgate.net
| Computational Approach | Application in AMP Research | Reference |
|---|---|---|
| Support Vector Machines | Predicting antimicrobial potency of LAP segments and designing new peptides. | arccjournals.com |
| Machine Learning / AI | Predicting antimicrobial activity and toxicity of novel peptide sequences from sequence data. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating peptide-membrane interactions to understand mechanisms of action. | researchgate.net |
| Large Language Models (LLMs) | Predicting AMP activity and toxicity by treating peptide sequences like a language. | nih.gov |
| QSAR Models | Optimizing peptide sequences to enhance biological activity based on structural features. | researchgate.net |
These in silico strategies significantly reduce the time and cost associated with traditional laboratory screening, enabling a more targeted and efficient approach to the study and development of antimicrobial peptides derived from LAP. nih.gov
Predictive Modeling of Peptide Structure and Function
Predictive modeling, utilizing machine learning and artificial intelligence, has become a cornerstone in the study of antimicrobial peptides (AMPs) like LAP. These in silico methods accelerate the discovery and characterization process by predicting biological activity and structural features from amino acid sequences alone.
Machine learning models are trained on extensive databases of known AMPs, such as the Database of Antimicrobial Activity and Structure of Peptides (DBAASP), to identify patterns that correlate sequence information with function. rsc.orgchemrxiv.org Various algorithms are employed to build quantitative structure-activity relationship (QSAR) models. These models establish relationships between the physicochemical properties of the peptides (descriptors) and their antimicrobial potency. researchgate.net Key descriptors often include molecular weight, net charge, hydrophobicity, and the propensity to form secondary structures like alpha-helices. researchgate.net
Recent research has explored the use of Large Language Models (LLMs), Recurrent Neural Networks (RNNs), and Support Vector Machines (SVMs) to predict the efficacy and toxicity of AMPs. nih.gov For instance, models based on Random Forests have demonstrated good performance in classifying and predicting the activity of AMPs, sometimes outperforming regression models. researchgate.net These computational tools allow for high-throughput screening of potential LAP variants or novel beta-defensins, prioritizing candidates for laboratory synthesis and testing. researchgate.net
Table 1: Comparison of Predictive Modeling Techniques for Antimicrobial Peptides
| Modeling Technique | Input Data | Predicted Properties | Key Findings |
|---|---|---|---|
| Support Vector Machine (SVM) | Molecular descriptors (e.g., charge, hydrophobicity) | Antimicrobial activity, Hemolytic toxicity | Often surpasses more complex models like LLMs for predicting AMP activity and toxicity. rsc.orgnih.gov |
| Random Forest (RF) | Peptide sequence descriptors | Antimicrobial activity classification | Classification models showed good performance (MCC = 0.662–0.755) and were often more effective than regression models. researchgate.net |
| Recurrent Neural Network (RNN) | Amino acid sequence | Antimicrobial activity, Hemolytic toxicity | Performed better than later-generation LLMs (GPT-3.5) in predicting AMP activity from sequence data. chemrxiv.org |
| Large Language Models (LLMs) | Amino acid sequence | Antimicrobial activity, Hemolytic toxicity | Early versions (GPT-3) showed good but not consistently reproducible performance. rsc.orgchemrxiv.orgnih.gov |
Bioinformatics Analysis of Gene and Protein Sequences (e.g., BLAST, HMM)
Bioinformatics tools are essential for identifying LAP genes and proteins, understanding their evolutionary relationships, and finding homologs in different species. These sequence-based analyses provide the foundational information for further structural and functional studies.
The Basic Local Alignment Search Tool (BLAST) is a primary tool for this purpose. Researchers use BLAST to compare a query LAP sequence against vast protein or nucleotide databases (e.g., UniProt, GenBank). mdpi.com This allows for the rapid identification of orthologs and paralogs, revealing the conservation of the peptide across different species. For example, a BLASTp search can find proteins with high sequence identity to bovine LAP, suggesting similar functions. mdpi.com
Table 2: Comparison of BLAST and HMM for Peptide Sequence Analysis
| Feature | BLAST (Basic Local Alignment Search Tool) | HMM (Hidden Markov Model) |
|---|---|---|
| Methodology | Compares a single query sequence against a database based on local sequence similarity. mdpi.com | Uses a probabilistic model of a sequence family (profile) to search a database for matching sequences. researchgate.net |
| Sensitivity | High for closely related sequences. May miss distant homologs with low sequence identity. | Higher than BLAST for detecting distant evolutionary relationships within a protein family. biostars.org |
| Use Case for LAP | Identifying LAP orthologs in other species with high sequence conservation. | Discovering novel or divergent members of the beta-defensin family to which LAP belongs. |
| Input | A single protein or nucleotide sequence. | A multiple sequence alignment of a protein family. |
Molecular Dynamics Simulations for Interaction Studies
Molecular dynamics (MD) simulations offer an atomic-level view of how LAP interacts with microbial membranes, which is critical to understanding its mechanism of action. nih.gov These simulations model the physical movements of atoms and molecules over time, providing a virtual microscope to observe peptide-membrane binding, insertion, and potential disruption. nih.govresearchgate.net
To conduct an MD simulation, a system is constructed that typically includes the three-dimensional structure of LAP, a model of a bacterial membrane (e.g., a lipid bilayer composed of specific phospholipids), and solvent molecules. nih.govmdpi.com Using classical mechanics, the simulation calculates the forces on every atom and their subsequent motions over short time steps, generating a trajectory that reveals the dynamic behavior of the system. nih.gov
MD simulations can elucidate key aspects of the antimicrobial mechanism, such as the initial electrostatic interactions between the cationic LAP and the anionic bacterial membrane, the insertion of hydrophobic residues into the lipid core, and the peptide's conformational changes upon binding. nih.gov These studies can also calculate important thermodynamic properties, such as the free energy of binding, which quantifies the stability of the peptide-membrane complex. nih.gov The insights gained are crucial for the rational design of new peptides with enhanced activity and specificity. nih.govmdpi.com
Table 3: Insights from Molecular Dynamics (MD) Simulations of Antimicrobial Peptides
| Parameter Studied | Information Gained | Example Finding |
|---|---|---|
| Peptide-Membrane Binding | Identifies key residues involved in the initial interaction and calculates binding affinity. | Simulations of the AMP CM15 showed a favorable binding-free energy of -130 kJ/mol in the O-antigen region of a Gram-negative outer membrane. nih.gov |
| Peptide Conformation | Reveals changes in the peptide's secondary structure (e.g., from random coil to alpha-helix) upon membrane interaction. | The random coil structure of CM15 was found to be favored over a helix in the extracellular and core-saccharide regions of the outer membrane. nih.gov |
| Membrane Disruption | Visualizes the mechanism of action, such as pore formation or membrane thinning. | Simulations can track the peptide's translocation across different layers of the bacterial membrane. nih.gov |
| Peptide Aggregation | Determines if peptides self-associate on the membrane surface, which can be a factor in their mechanism. | Simulations of adepantin-1 (B1578653) highlighted that peptide aggregation is an important factor in its binding and interaction with membranes. mdpi.com |
Future Research Directions and Conceptual Applications
Elucidating Novel Biological Functions and Signaling Roles
Beyond its direct antimicrobial activity, there is a growing recognition that LAP, like other antimicrobial peptides (AMPs), may possess a wider range of biological functions, including immunomodulatory and signaling roles. nih.govfrontiersin.org The oral epithelium, where LAP is found, actively participates in the host's immune response by signaling to other immune cells. nih.gov Future research aims to elucidate the specific signaling pathways that LAP may initiate or modulate.
Strategies for Combatting Antimicrobial Resistance
The rise of multidrug-resistant (MDR) pathogens poses a significant global health threat, making the development of new antimicrobial agents a critical priority. researchgate.netnumaferm.com Lingual Antimicrobial Peptide, with its unique mechanism of action, represents a promising candidate in the fight against antibiotic resistance. nih.govlabiotech.eu
A primary focus of future research is the development of LAP and its derivatives as novel antimicrobial agents. arccjournals.comunimelb.edu.au Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance. researchgate.netnumaferm.com Synthetic versions of AMPs have shown potent activity against a broad spectrum of drug-resistant bacteria. researchgate.net Research is ongoing to optimize the antimicrobial efficacy of LAP-based peptides against clinically relevant MDR strains, including those responsible for nosocomial infections. nih.gov The potential for synergistic effects when used in combination with traditional antibiotics is also an area of active investigation, which could help to resensitize resistant bacteria to existing drugs. researchgate.netmdpi.com
While the development of resistance to AMPs is considered less probable than for conventional antibiotics, it is not impossible. umn.edu Therefore, a crucial area of future research is to understand and overcome potential mechanisms of microbial resistance to LAP. This includes investigating how bacteria might alter their cell membrane composition or utilize efflux pumps to counteract the effects of the peptide. mdpi.com Studies using mixtures of different antimicrobial peptides have shown a reduced likelihood of resistance evolution, suggesting a potential strategy for the therapeutic application of LAP. sciencedaily.comnews-medical.net By anticipating and addressing potential resistance mechanisms, researchers aim to develop robust LAP-based therapies with long-term efficacy.
Engineering and Design of Peptide Analogs for Enhanced Bioactivity
To translate the therapeutic potential of LAP into clinical applications, researchers are actively engaged in the engineering and design of peptide analogs with improved characteristics. The goal is to enhance bioactivity, stability, and target specificity while minimizing potential toxicity. mdpi.comnih.gov
Rational design and mutagenesis are powerful tools for creating LAP analogs with enhanced antimicrobial properties. nih.govrsc.org By systematically altering the amino acid sequence, researchers can optimize the peptide's charge, hydrophobicity, and amphipathicity, which are key determinants of its antimicrobial activity. nih.govnih.gov For example, strategic substitutions of amino acids can increase the peptide's affinity for bacterial membranes and enhance its lytic capabilities. nih.gov Computational models and predictive algorithms are increasingly being used to guide these design efforts, accelerating the discovery of potent and selective LAP analogs. nih.govrsc.org
| Strategy | Description | Potential Outcome |
| Amino Acid Substitution | Replacing specific amino acids to modify charge, hydrophobicity, or amphipathicity. | Enhanced antimicrobial potency and selectivity. |
| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus. | Increased stability against proteases and enhanced structural stability. nih.gov |
| Cyclization | Creating a cyclic peptide structure. | Improved resistance to enzymatic degradation and potentially enhanced activity. nih.gov |
The development of synthetic mimics and truncated variants of LAP offers several advantages, including reduced manufacturing costs and potentially improved pharmacokinetic properties. nih.govfrontiersin.org Shorter peptide fragments, or truncated variants, that retain the core antimicrobial domain of LAP can be easier and more economical to synthesize. nih.gov Furthermore, non-peptide synthetic mimics, known as peptidomimetics, are being designed to replicate the structural and functional properties of LAP while offering enhanced stability against proteolytic degradation. frontiersin.orgnih.gov These synthetic approaches open up new avenues for creating a diverse arsenal (B13267) of LAP-inspired antimicrobial agents with tailored bioactivities. frontiersin.orgusda.gov
: this compound (LAP) as an Immunotherapeutic Agent and Adjuvant
Antimicrobial peptides (AMPs), including the this compound (LAP), are recognized as crucial components of the innate immune system. researchgate.netnih.gov Beyond their direct microbicidal effects, these peptides exhibit a range of immunomodulatory functions that position them as promising candidates for novel therapeutic strategies. researchgate.netyoutube.com Research is increasingly focused on harnessing these properties for applications in immunotherapy, vaccine development, and the management of complex diseases. researchgate.netnih.gov As a member of the beta-defensin family, LAP's potential extends into its ability to modulate host immune responses, offering a pathway to new treatments for infection and inflammation. nih.gov
Role in Vaccine Development Strategies
The development of modern vaccines, particularly subunit and peptide-based vaccines, faces the challenge of poor immunogenicity. nih.govmdpi.comuq.edu.au These vaccines, which often include only minimal antigenic components to enhance safety, frequently require the inclusion of adjuvants to stimulate a robust and protective immune response. mdpi.comuq.edu.au Antimicrobial peptides are emerging as a promising class of adjuvants due to their inherent ability to modulate the immune system. nih.gov
The potential benefits of utilizing antimicrobial peptides in vaccine formulations are multifaceted, focusing on enhancing the immune response to otherwise weakly immunogenic antigens.
| Advantage | Mechanism/Rationale | Supporting Evidence |
|---|---|---|
| Enhanced Immunogenicity | AMPs can stimulate innate immune pathways, leading to a stronger and more durable adaptive immune response to vaccine antigens. | There is a thriving recognition for vaccines in encountering the problem of Antimicrobial Resistance (AMR), and AMPs are considered a potential alternative to conventional antibiotics. nih.gov |
| Improved Subunit Vaccine Efficacy | Subunit and peptide vaccines are often poorly immunogenic on their own; AMPs can act as potent adjuvants to overcome this limitation. mdpi.comuq.edu.au | The poor immune response is a major challenge for peptide vaccines, which use minimal antigenic epitopes. nih.gov |
| Targeted Immune Response | AMPs can help direct the immune system to generate highly targeted responses, avoiding potentially allergenic or reactogenic sequences found in whole-organism vaccines. mdpi.com | Peptide vaccines are designed to avoid unnecessary antigenic loads that can cause allergenic or reactogenic responses. mdpi.com |
| Broad Applicability | The immunomodulatory functions of AMPs could be applied across various vaccine platforms, including those for bacterial, viral, and fungal pathogens. researchgate.net | Natural AMPs have broad-spectrum activity against bacteria, fungi, viruses, and parasites. researchgate.net |
Therapeutic Applications in Inflammation and Infection Management
The therapeutic potential of this compound and other AMPs in managing inflammation and infection is a significant area of future research. This potential stems from their dual-action capability: direct antimicrobial activity and the modulation of host inflammatory and immune responses. researchgate.netnih.gov This combination is particularly valuable in an era of increasing antibiotic resistance. researchgate.net
AMPs like the human cathelicidin (B612621) LL-37 have demonstrated versatile therapeutic effects, including anti-inflammatory, wound healing, and broad immunomodulatory actions. youtube.com Their mechanisms involve disrupting microbial membranes, which leads to cell death, and regulating host immune responses by modulating cytokine production and enhancing the activity of immune cells such as macrophages. youtube.com The induction of endogenous AMPs in the oral cavity has been shown to create an environment that can reduce infection, regulate inflammation, and promote tissue healing. nih.govdntb.gov.ua This localized expression of peptides helps to control infections while orchestrating tissue recovery. nih.gov These peptides are effective against a wide array of pathogens, including gram-positive and gram-negative bacteria, fungi, and viruses. youtube.com Their ability to disrupt biofilms—protective structures that shield pathogens from the immune system and antibiotics—makes them a powerful tool against chronic and resistant infections. youtube.com
The following table summarizes the key therapeutic mechanisms of antimicrobial peptides in the context of managing inflammatory and infectious conditions.
| Therapeutic Mechanism | Description | Relevance |
|---|---|---|
| Broad-Spectrum Antimicrobial Activity | Directly kills a wide range of pathogens, including antibiotic-resistant bacteria, by disrupting their cellular membranes. researchgate.netyoutube.com | Offers a potential alternative to conventional antibiotics for treating multi-drug resistant infections. researchgate.net |
| Immunomodulation | Regulates the host's immune response by modulating cytokine production and enhancing macrophage activity. youtube.com This helps to control and resolve inflammation. nih.gov | Crucial for managing chronic inflammatory conditions and preventing excessive inflammation during an infection. youtube.com |
| Biofilm Disruption | Penetrates and breaks down the protective biofilm matrix, exposing pathogens to the immune system and antimicrobial agents. youtube.com | Effective against persistent and hard-to-treat infections, such as chronic sinusitis or urinary tract infections. youtube.com |
| Promotion of Tissue Healing | Stimulates processes such as angiogenesis and epithelialization, attracting immune cells to sites of injury to aid in tissue repair. youtube.comnih.gov | Accelerates wound healing and recovery following infection or injury. nih.gov |
Q & A
Q. How can researchers confirm the expression of LAP in specific tissues or species?
Methodological Answer:
- Use RT-PCR to amplify LAP cDNA from tissue-specific RNA (e.g., reproductive tract, tongue epithelium) and validate via sequencing .
- Quantify LAP protein levels with ELISA kits (e.g., Bovine LAP ELISA Kit) using competitive or sandwich assays. Ensure proper dilution of samples to fit the detection range and employ 4-parameter logistic curve fitting for data analysis .
- Cross-validate results with immunohistochemistry or Western blotting if antibodies are available.
Q. What bioinformatics tools are recommended for analyzing LAP sequence homology and evolutionary relationships?
Methodological Answer:
- Retrieve LAP sequences from curated databases like APD (Antimicrobial Peptide Database) or CAMP and perform alignment using Clustal Omega or MUSCLE .
- Conduct phylogenetic analysis with tools like MEGA to compare LAP with β-defensins from other species. Focus on conserved cationic regions (e.g., 50% cationic amino acids in buffalo LAP) to infer functional conservation .
Advanced Research Questions
Q. How can machine learning models improve the design of novel LAP analogs with enhanced antimicrobial activity?
Methodological Answer:
- Train models on AMP databases (e.g., CAMPR4, LAMP2) using sequence features (e.g., charge, hydrophobicity) and activity data. Tools like AMPredictor leverage graph-based encodings or pre-trained language models (e.g., ESM) to predict antimicrobial efficacy .
- Validate designs using molecular dynamics simulations to assess membrane interaction and stability, followed by in vitro MIC assays against target pathogens .
Q. What experimental strategies address contradictions in LAP’s tissue-specific expression across studies?
Methodological Answer:
- Perform meta-analysis of RNA-seq/proteomic datasets (e.g., UniProt, NCBI SRA) to identify confounding factors like sample collection timing (e.g., estrus cycle stages in reproductive tissues) .
- Control for interspecies variability by comparing LAP orthologs (e.g., bovine vs. buffalo) using strict alignment thresholds (e.g., 100% cDNA identity) and tissue-specific epigenetic markers .
Q. How can researchers elucidate LAP’s dual role in direct microbial killing and immune modulation?
Methodological Answer:
- Use knockout/knockdown models (e.g., CRISPR-Cas9) to study immune response changes in LAP-deficient tissues.
- Apply transcriptomic profiling (e.g., RNA-seq) to identify LAP-dependent cytokine networks (e.g., IL-1β, TNF-α) and validate via qPCR .
- Pair with functional assays (e.g., neutrophil recruitment assays) to dissect immunomodulatory pathways .
Methodological Guidance
Q. Which databases are most suitable for retrieving LAP sequences and functional annotations?
Answer:
- APD3 : Curates experimentally validated AMPs with strict inclusion criteria (e.g., natural/synthetic peptides <100 amino acids). Provides structural data and activity spectra .
- CAMP : Includes tools for AMP prediction (SVM, Random Forests) and sequence-structure-function mapping .
- LAMP2 : Aggregates 23,250+ AMPs from 16 databases, with filters for natural vs. synthetic peptides .
Q. What high-throughput screening approaches are effective for identifying LAP-like peptides?
Answer:
- In silico screening : Use AMP databases with pattern-matching tools (e.g., BLAST, HMMER) to mine metagenomic datasets for LAP homologs .
- Phage display libraries : Screen for peptides binding to microbial surface targets (e.g., lipopolysaccharides) followed by MIC assays .
Ethical and Experimental Design Considerations
Q. How should researchers address ethical challenges in LAP studies involving animal tissues?
Answer:
Q. What statistical approaches resolve variability in LAP quantification across assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
